N-methylbiphenyl-2-amine
Description
Significance in Organic Synthesis and Medicinal Chemistry
In organic synthesis, N-methylbiphenyl-2-amine serves as a crucial building block for creating more complex molecules. Its structure allows for a range of chemical transformations. For instance, it can undergo oxidation to form N-methylbiphenyl-2-imine and can be reduced to produce N-methylbiphenyl-2-amide. The compound also participates in substitution reactions with electrophiles to create various amides.
The synthesis of this compound itself can be achieved through several methods. A common laboratory-scale synthesis involves the reaction of 2-aminobiphenyl (B1664054) with methyl iodide in the presence of a base. More recently, catalytic methods have been developed for its synthesis. One such method utilizes carbon dioxide and hydrogen with a PdCuZrOx nanoparticle catalyst, offering a greener alternative. rsc.org
In the realm of medicinal chemistry, this compound and its derivatives are of considerable interest. The biphenyl (B1667301) motif is a recognized scaffold in drug discovery, appearing in a number of marketed drugs. researchgate.net Derivatives of this compound are investigated for their potential biological activities. For example, some derivatives have been synthesized and evaluated for their effects on β-amyloid levels, which is relevant to Alzheimer's disease research. researchgate.net The compound and its analogs also serve as intermediates in the synthesis of other potentially bioactive molecules, including those with anti-parasitic properties.
Overview of Research Trajectories
Current research involving this compound is multifaceted, exploring its utility in various chemical and biological contexts. A significant trajectory is the development of more efficient and environmentally friendly synthetic methods. This includes the exploration of mechanochemical synthesis, which can reduce reaction times and environmental impact.
Another major research focus is the investigation of the biological activities of this compound derivatives. This includes their potential as enzyme inhibitors, with some derivatives showing inhibitory effects on acetylcholinesterase and butyrylcholinesterase. The metabolic activation of N-methylarylamines is also an area of study, as understanding these pathways is crucial for drug development and toxicology.
Furthermore, the unique electronic and thermal properties of biphenyl amines have led to their investigation in materials science. Biphenyl-based amines are utilized in the development of organic light-emitting diodes (OLEDs) and polymers due to their stability.
Interactive Data Table: Synthesis of this compound
| Precursor | Reagents | Catalyst | Conditions | Yield | Reference |
| Biphenyl-2-amine | CO₂, H₂ | PdCuZrOx | 150°C, 30 h | 79% | rsc.org |
| Biphenyl-2-amine | CO₂, H₂ | PdCuZrOx | 170°C, 48 h | 83% | |
| 2-Aminobiphenyl | Methyl iodide | K₂CO₃ | Reflux in DMF | - |
Interactive Data Table: Chemical Reactions of this compound
| Reaction Type | Reagents | Product | Yield | Reference |
| Oxidation | KMnO₄ (acidic) | N-methylbiphenyl-2-imine | ~75% | |
| Reduction | LiAlH₄ | This compound hydrochloride | - |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARILLOXVAEKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14925-09-8 | |
| Record name | N-Methylbiphenyl-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Methylbiphenyl 2 Amine and Its Derivatives
Direct N-Methylation Approaches
Direct methylation of biphenyl-2-amine offers a straightforward route to N-methylbiphenyl-2-amine. This transformation has been the subject of extensive research, leading to the development of efficient catalytic and mechanochemical methods.
Catalytic N-Methylation of Biphenyl-2-amine
Catalytic methods provide an atom-economical and environmentally benign pathway for N-methylation. Notably, the use of heterogeneous catalysts and sustainable methylating agents like carbon dioxide has gained prominence.
A highly effective method for the N-methylation of biphenyl-2-amine involves the use of a PdCuZrOx composite catalyst. rsc.orgrsc.org This heterogeneous catalyst facilitates the reductive amination of carbon dioxide. In a typical procedure, biphenyl-2-amine is reacted with CO2 and H2 in the presence of the PdCuZrOx catalyst. rsc.org The reaction is generally carried out in an autoclave under pressure. For instance, a reaction performed at 150°C with 1.0 MPa of CO2 and 2.5 MPa of H2 for 30 hours can yield up to 79% of this compound. rsc.org Increasing the temperature to 170°C and the reaction time to 48 hours can further improve the yield to 83%.
The PdCuZrOx catalyst is prepared through a co-precipitation method, followed by calcination and reduction. This process results in a robust catalyst with high activity. The synergy between the different metallic and oxide components is believed to be crucial for the catalytic performance. ionike.com
| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Biphenyl-2-amine | PdCuZrOx | 150 | 30 | 79 |
| Biphenyl-2-amine | PdCuZrOx | 170 | 48 | 83 |
The use of carbon dioxide as a C1 source for N-methylation is an attractive approach due to its abundance and non-toxic nature. bohrium.com The mechanism of CO2-mediated methylation is thought to proceed through a six-membered transition state. researchgate.net This transition state involves the amine, the catalyst, and the CO2 molecule, facilitating the key bond-forming steps. The reaction is believed to initiate with the formation of a carbamate (B1207046) intermediate from the amine and CO2. nih.gov Subsequent reduction of this intermediate, often facilitated by a reducing agent like H2 or a hydrosilane, leads to the methylated product. researchgate.netrsc.org In some catalytic systems, the formation of a formamide (B127407) intermediate is also proposed, which is then further reduced to the methylamine (B109427). ionike.com The stability of the transition state, influenced by factors like the catalyst and reaction conditions, plays a critical role in the efficiency of the methylation process. researchgate.net
For industrial applications, process optimization and scalability are paramount. Continuous flow systems offer significant advantages over traditional batch processes, including enhanced mass and heat transfer, improved safety, and the potential for automation. vapourtec.comresearchgate.netresearchgate.net The synthesis of N-methyl secondary amines has been successfully demonstrated in continuous flow, highlighting the potential for applying this technology to the production of this compound. vapourtec.com
Carbon Dioxide as a Methylating Agent: Mechanistic Insights (e.g., six-membered transition state)
Mechanochemical Synthesis Pathways
Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based methods. rsc.orgbeilstein-journals.org Ball milling is a common technique used in mechanochemistry. researchgate.net While specific examples for the direct mechanochemical N-methylation of biphenyl-2-amine are not extensively detailed, the mechanochemical synthesis of related biphenyl-derived materials and the N-alkylation of amines have been reported. rsc.orgliverpool.ac.uk For instance, palladium-catalyzed oxidative homocoupling reactions of aryl boronic acids have been carried out using a solvent-free ball-milling method to produce biphenyl (B1667301) derivatives. rsc.org This suggests the potential for developing a mechanochemical route for the synthesis of this compound, which could offer environmental and efficiency benefits.
Construction via Carbon-Nitrogen Bond Formation
An alternative to direct methylation is the construction of the this compound framework through the formation of the crucial carbon-nitrogen (C-N) bond. This approach offers versatility in accessing a wide range of derivatives. The formation of C-N bonds is a cornerstone of organic synthesis, with numerous well-established methods available. organic-chemistry.orgrsc.org
One of the most powerful and widely used methods for C-N bond formation is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. In the context of synthesizing this compound, this could involve the reaction of 2-halobiphenyl with methylamine or the coupling of a 2-aminobiphenyl (B1664054) derivative with a methylating agent. The choice of ligands, base, and reaction conditions is critical for achieving high yields and selectivity in these transformations.
Another classical approach to C-N bond formation is the Ritter reaction, where a nitrile reacts with a carbocation generated from an alcohol or alkene in the presence of a strong acid. nptel.ac.in While less direct for the synthesis of this compound, this method can be a valuable tool for constructing related amide structures that can be subsequently reduced.
The Gabriel synthesis provides a route to primary amines by reacting potassium phthalimide (B116566) with an alkyl halide, followed by hydrolysis. nptel.ac.in This method could be adapted to produce biphenyl-2-amine, which can then be methylated in a subsequent step.
| Compound Name |
|---|
| This compound |
| Biphenyl-2-amine |
| Carbon dioxide |
| Methylamine |
| 2-halobiphenyl |
| Potassium phthalimide |
Cross-Coupling Strategies for Biaryl-Amine Scaffolds
Palladium and nickel-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds, particularly the Csp²–Csp² bond that defines the biphenyl structure. nih.govrsc.org These methods are extensively employed in both academic and industrial settings for creating biaryl derivatives. nih.govacs.org
The Suzuki-Miyaura coupling is a cornerstone reaction for biaryl synthesis, involving the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. snnu.edu.cnchem-station.com A key advantage of this method is the use of organoboronic acids, which are often crystalline, stable in air and water, and associated with non-toxic boron-containing byproducts. chem-station.com The reaction typically requires a base to facilitate the transmetalation step in the catalytic cycle. chem-station.com This strategy can be applied to construct the biphenyl backbone, which can then be aminated, or a pre-functionalized arylboronic acid or aryl halide can be used. For instance, the synthesis of ortho-substituted biphenyl compounds has been achieved using palladium acetate (B1210297) with specialized ligands, demonstrating the reaction's utility in creating sterically hindered systems. academie-sciences.fr
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Aryl Bromides | Arylboronic Acids | [Pd(OAc)₂] / α-aminophosphonate ligand (0.5 mol%) | Cs₂CO₃ | 1,4-Dioxane | Efficient for forming ortho-di/trisubstituted biphenyls. | academie-sciences.fr |
| Aryl Chlorides | Arylboronic Acids | Di(2-pyridyl)methylamine-PdCl₂ complex | K₂CO₃ | Water (reflux) | Effective for coupling less reactive aryl chlorides in aqueous media. | wiley.com |
| 1-Bromo-nitrobenzenes | (Bromomethyl)phenylboronic acid pinacol (B44631) esters (after substitution) | Pd Catalyst | Not specified | Not specified | Allows for multiple points of functionalization on the biaryl motif. | gre.ac.uk |
The Negishi cross-coupling provides a versatile method for forming C-C bonds by reacting an organozinc reagent with an organohalide, catalyzed by nickel or palladium. organic-chemistry.org A significant advantage of the Negishi coupling is the high reactivity of organozinc reagents, which are compatible with a wide array of sensitive functional groups. nih.gov This reaction is particularly useful for synthesizing complex and sterically hindered biaryls. nih.govnih.gov For example, it has been successfully employed in the synthesis of protected biaryl amino acid derivatives by coupling a serine-derived organozinc reagent with iodobiaryls, showcasing its utility in constructing complex, functionalized molecules. rsc.org
| Coupling Partners | Catalyst System | Conditions | Product Type | Key Finding | Reference |
|---|---|---|---|---|---|
| Heteroarylzinc Reagents + Heteroaryl Halides | Palladacycle precatalyst with L3 ligand | Mild Conditions | Heterobiaryls | Identified a highly active catalyst system for challenging substrates. | nih.gov |
| Iodobiaryls + Serine-derived organozinc iodide | Palladium Catalyst | Not specified | Protected Biaryl Amino Acids | Demonstrates an efficient and direct synthesis of complex amino acid derivatives. | rsc.org |
| Aryl Chlorides + Arylzinc Reagents | Pd[P(tBu₃)]₂ (2 mol %) | THF/NMP, 100 °C | Biaryls | Established a general protocol for the coupling of less reactive aryl chlorides. | nih.gov |
As the first transition metal-catalyzed cross-coupling reaction, the Kumada coupling involves the reaction of a Grignard reagent (organomagnesium halide) with an organohalide, typically catalyzed by nickel or palladium. organic-chemistry.org It is often considered a cost-effective method for synthesizing unsymmetrical biaryls. organic-chemistry.org A notable development is the nickel-catalyzed Kumada coupling of aromatic amines, where a Boc-protected amine group activates the aryl C–N bond for cleavage and subsequent coupling with an aryl Grignard reagent. sci-hub.seacs.org This approach allows for the direct use of aniline (B41778) derivatives as building blocks for biaryl synthesis under mild conditions. sci-hub.seacs.org
| Substrate | Reagent | Catalyst | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| N-Boc-protected aromatic amines | Aryl Grignard Reagents | Nickel Catalyst | Unsymmetric Biaryls | Enables selective cleavage of aryl C-N bonds without a directing group. | sci-hub.seacs.org |
| Chloromethylbenzene | (Methoxyphenyl)magnesium bromide | Ni or Pd Complex | 4'-methoxy-2-methyl-biphenyl | Demonstrates standard biaryl synthesis with high yields (87% with Ni, 94% with Pd). | rsc.org |
| Aryl Halides (ArX) | Aryl Grignards (ArMgBr) | Palladium-Phosphinous Acid | Sterically Crowded Biaryls | Provides an efficient synthesis for sterically hindered products. | organic-chemistry.org |
Negishi Cross-Coupling
Nucleophilic Substitution Reactions in Biphenyl Systems
Nucleophilic substitution is a fundamental reaction for forming the C-N bond in this compound. studymind.co.uk A direct and common approach involves the reaction of 2-aminobiphenyl with a methylating agent like methyl iodide. In this S_N2 reaction, the primary amine acts as the nucleophile, attacking the electrophilic methyl group, with a base used to neutralize the resulting acid. Another strategy involves aromatic nucleophilic substitution, where an amine attacks a suitably activated biphenyl halide to form the C-N bond. researchgate.net This method's success often depends on the electronic properties of the biphenyl ring and the reaction conditions.
| Biphenyl Substrate | Nucleophile/Reagent | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 2-aminobiphenyl | Methyl iodide | K₂CO₃ | Anhydrous DMF | This compound | |
| Bromoethane (as example) | Ammonia | Excess Ammonia | Ethanol | Ethylamine | studymind.co.uk |
| 2-Fluoro-2'-nitro-1,1'-biphenyl | (R)-(+)-3-(N,N-dimethylamino)pyrrolidine | K₂CO₃ | DMF | Chiral biphenyl pyrrolidine (B122466) derivative | researchgate.net |
Derivatization from Related Precursors
Once the this compound scaffold is formed, it can serve as a precursor for further chemical transformations.
Oxidation to N-Methylbiphenyl-2-imine
The secondary amine functionality in this compound can undergo oxidation to form the corresponding imine, N-methylbiphenyl-2-imine. This transformation can be achieved using an oxidizing agent such as potassium permanganate (B83412) (KMnO₄) in an acidic medium. The mechanism involves the oxidation of the methylated amine at the nitrogen center through a two-electron transfer process. This reaction demonstrates the chemical reactivity of the amine group, allowing for the synthesis of related derivatives.
| Starting Material | Product | Reagent/Conditions | Yield | Reference |
|---|---|---|---|---|
| This compound | N-methylbiphenyl-2-imine | Potassium permanganate (KMnO₄) in acidic medium, Room temperature | ~75% |
Reduction of N-Methylbiphenyl-2-amide
The reduction of amides to their corresponding amines is a fundamental transformation in organic synthesis and serves as a viable route to obtain this compound from its amide precursor, N-methylbiphenyl-2-amide. This conversion involves the reduction of the carbonyl group within the amide functionality. A variety of reducing agents can be employed for this purpose.
Classic methods often utilize powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of the hydride ion on the amide's carbonyl carbon, ultimately leading to the cleavage of the C-O bond and the formation of the amine.
More contemporary and often milder methods use silanes as the reducing agent, frequently in the presence of a catalyst. For instance, transition-metal-free protocols using tetrabutylammonium (B224687) difluorotriphenylsilicate in combination with silanes can efficiently convert amides to amines at room temperature. organic-chemistry.org Another approach involves nickel-catalyzed reduction, which demonstrates good functional group tolerance. organic-chemistry.org Iridium catalysts paired with diethylsilane (B7801327) have also been shown to effectively reduce secondary amides. organic-chemistry.org
Substitution Reactions with Electrophiles (e.g., Acylation to Amides)
This compound, possessing a nucleophilic secondary amine group, readily participates in substitution reactions with electrophiles. A prominent example is acylation, which converts the amine into an amide. This reaction is typically achieved by treating this compound with an acylating agent, such as an acyl chloride or acid anhydride.
For example, the reaction with acetyl chloride in the presence of a base like pyridine (B92270) results in the formation of N-acetyl-N-methylbiphenyl-2-amine. The base plays a crucial role by neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium towards the formation of the amide product. The general Friedel-Crafts acylation is a well-established method for producing methyl aryl ketones, which are valuable in the pharmaceutical and fine chemical industries. rsc.org
Table 1: Acylation of this compound
| Reactant | Reagent | Base | Product | Citation |
|---|
Reduction to Amine Hydrochlorides
While the term "reduction" is typically used for converting a functional group to a lower oxidation state, in the context of forming an amine hydrochloride from a free amine, it refers to an acid-base reaction. This compound, being basic due to the lone pair of electrons on the nitrogen atom, reacts with strong acids to form ammonium (B1175870) salts.
To synthesize this compound hydrochloride, the free amine is treated with hydrochloric acid. This can be done by bubbling hydrogen chloride gas through a solution of the amine in an organic solvent, such as ethyl acetate, or by adding an aqueous or ethereal solution of HCl. google.com The reaction results in the protonation of the amine nitrogen, forming the corresponding hydrochloride salt, which is often a stable, crystalline solid that can be easily isolated by filtration. google.com This process is commonly used for the purification and stable storage of amines. google.com
Photocatalytic Reductive Coupling of N-Benzylidene-[1,1'-biphenyl]-2-amines to 1,2-Diamines
A sophisticated method for synthesizing derivatives of biphenyl-2-amine involves the visible-light-mediated photocatalytic reductive coupling of N-benzylidene-[1,1'-biphenyl]-2-amines. beilstein-journals.orgresearchgate.netx-mol.com This reaction does not produce this compound itself but rather complex 1,2-diamine derivatives, showcasing a divergent synthetic pathway. beilstein-journals.org The starting materials are imines, specifically N-benzylidene-[1,1'-biphenyl]-2-amines, which are derivatives of biphenyl-2-amine. beilstein-journals.orgresearchgate.net
The process utilizes an Iridium-based photocatalyst to generate α-amino radical intermediates via a proton-coupled single-electron transfer mechanism. beilstein-journals.orgresearchgate.net The subsequent reaction pathway depends on the specific conditions. beilstein-journals.org
Unsymmetrical 1,2-Diamine Synthesis : In the presence of an aliphatic amine, a radical-radical cross-coupling occurs, leading to the formation of unsymmetrical 1,2-diamines. The presence of the phenyl substituent on the aniline portion of the substrate is critical for this reactivity. beilstein-journals.orgresearchgate.netx-mol.com
Symmetrical 1,2-Diamine Synthesis : By adjusting the reaction conditions, such as performing the reaction in methanol (B129727) (CH₃OH), the same starting imines can undergo homocoupling to selectively produce symmetrical 1,2-diamines. beilstein-journals.org
This method is valuable for creating bulky vicinal diamines, which have potential applications as ligands in stereoselective synthesis. beilstein-journals.orgresearchgate.netresearchgate.net
Table 2: Photocatalytic Coupling of N-Benzylidene-[1,1'-biphenyl]-2-amines
| Coupling Partner | Catalyst | Product Type | Key Feature | Citation |
|---|---|---|---|---|
| Aliphatic Amine | Iridium Photocatalyst | Unsymmetrical 1,2-Diamine | Radical-Radical Cross-Coupling | beilstein-journals.orgresearchgate.netx-mol.com |
N-Alkylation of Amines with Alcohols via Hydrogen Transfer Systems
The N-alkylation of amines with alcohols, often termed the "borrowing hydrogen" or "hydrogen autotransfer" (HA) methodology, is a green and atom-economical approach to forming C-N bonds. chemrxiv.orgrsc.orgnih.gov This strategy avoids the use of hazardous alkylating agents. rsc.org It has been successfully applied to the synthesis of this compound from biphenyl-2-amine using methanol. acs.org
The general mechanism involves three main steps catalyzed by a transition metal complex:
The catalyst dehydrogenates the alcohol to form an aldehyde intermediate.
The aldehyde condenses with the amine to form an imine.
The catalyst, which had stored the hydrogen (often as a metal hydride), transfers it to the imine, reducing it to the final N-alkylated amine. rsc.org
Various catalytic systems have been developed for this transformation, employing metals like ruthenium, iridium, and tungsten. chemrxiv.orgacs.orgacs.org
Tungsten Catalysis : A phosphine-free W(phen)(CO)₄ system has been reported for the N-alkylation of a broad range of amines and alcohols. chemrxiv.org
Ruthenium and Iridium Catalysis : NHC-ligated Iridium(III) and Ruthenium(II) complexes are effective catalysts for the N-alkylation of anilines with benzyl (B1604629) alcohols and for the N-methylation of amines using methanol. nih.govacs.org
Palladium-Copper-Zirconia Catalysis : A specific method for synthesizing this compound involves the catalytic methylation of biphenyl-2-amine using carbon dioxide (CO₂) and hydrogen (H₂). rsc.org This reaction is carried out at 150°C with a PdCuZrOx nanoparticle catalyst, achieving a 79% isolated yield. rsc.org
Table 3: Catalytic N-Alkylation of Biphenyl-2-amine
| Methylating Agent | Catalyst | Conditions | Yield | Citation |
|---|---|---|---|---|
| CO₂ / H₂ | PdCuZrOx | 150°C, 1.0 MPa CO₂, 2.5 MPa H₂ | 79% | rsc.org |
Chemical Reactivity and Mechanistic Investigations
Oxidative Transformations
The presence of a nucleophilic nitrogen atom makes N-methylbiphenyl-2-amine susceptible to oxidation, leading to various transformation products.
Hepatic flavin-containing monooxygenases (FMOs) are a crucial family of enzymes involved in the metabolism of a wide array of nitrogen- and sulfur-containing xenobiotics. xiahepublishing.comturkjps.org These enzymes catalyze the oxygenation of soft nucleophilic heteroatoms. mdpi.com The catalytic cycle of FMOs involves the reduction of the flavin adenine (B156593) dinucleotide (FAD) prosthetic group by NADPH, followed by its reaction with molecular oxygen to form a potent oxidizing intermediate, flavin hydroperoxide. turkjps.org
While direct studies on this compound are limited, the general mechanism for N-oxidation of secondary amines by FMOs provides a strong model. N-methylarylamines can be oxidized to form hydroxylamines or nitrones. These reactions are significant as the resulting metabolites can have different biological activities compared to the parent compound. The N-oxidation of this compound by hepatic FMOs would likely proceed through the nucleophilic attack of the amine nitrogen on the electrophilic oxygen of the FAD-hydroperoxide intermediate. This process is influenced by the electronic properties of the amine and the steric environment around the nitrogen atom. The biphenyl (B1667301) group's steric bulk could influence the rate and regioselectivity of the oxidation.
Derivatives of this compound have shown inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. The metabolism of such compounds via N-oxidation can lead to the formation of reactive intermediates.
The oxidation of this compound can also lead to the formation of an imine, specifically N-methylbiphenyl-2-imine. This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an acidic medium.
The mechanism involves the oxidation of the methylated amine at the nitrogen center. This process is believed to occur via a two-electron transfer. The reaction of aldehydes and ketones with primary amines to form imines (Schiff bases) is a well-established reversible reaction that involves the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com Although in this case, the starting material is a secondary amine being oxidized, the resulting C=N double bond is characteristic of an imine. The reaction is typically acid-catalyzed. libretexts.org
Mechanism of N-Oxidation by Hepatic Flavin-Containing Monooxygenases
Reductive Pathways
This compound and its derivatives can undergo reduction under specific conditions to yield amides or amine salts.
This compound can be converted to N-methylbiphenyl-2-amide through acylation reactions. For instance, it reacts with acyl chlorides, such as acetyl chloride, in the presence of a base like pyridine (B92270). In this reaction, pyridine acts as a scavenger for the hydrochloric acid produced, which drives the reaction towards the formation of the amide.
It's important to note that the direct reduction of the amine itself does not form an amide. Rather, the amine serves as a precursor that, through a substitution reaction (acylation), is converted to an amide. The term "reduction to produce N-methylbiphenyl-2-amide" as found in some sources appears to be a misnomer, as amide formation from an amine is an acylation process, not a reduction. The reduction of amides, in contrast, typically yields amines. libretexts.org
The basic nitrogen atom in this compound can be protonated by acids to form amine salts. For example, reaction with hydrochloric acid (HCl) results in the formation of the corresponding hydrochloride salt. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent can also lead to the formation of the amine salt upon workup. LiAlH₄ is a powerful source of hydride ions and is commonly used for the reduction of various functional groups, but in the context of forming a salt, it is the acidic workup following the reduction that protonates the amine.
Formation of Amides via Reduction
Advanced Mechanistic Elucidation
Advanced studies into the reactivity of this compound and related compounds often employ computational methods and detailed kinetic analyses. For instance, in palladium-catalyzed reactions, the steric bulk of substituents like the methyl group on the amine can significantly influence the binding affinity to the metal catalyst. Density Functional Theory (DFT) calculations can predict reactivity descriptors such as HOMO/LUMO gaps and Fukui indices, which provide insights into the molecule's susceptibility to electrophilic or nucleophilic attack. For this compound, the nitrogen atom is a likely site for electrophilic attack.
Furthermore, the rotational barrier around the biphenyl C-C bond can lead to atropisomerism in ortho-substituted biphenyls, which can be investigated using techniques like variable-temperature NMR (VT-NMR). This conformational isomerism can influence the chemical reactivity and interactions of the molecule.
Thermochemical Stability Analysis: Enthalpic and Entropic Factors
The stability of this compound under various reaction conditions is governed by both enthalpic and entropic contributions. In the context of its synthesis via CO₂-mediated methylation, specific thermochemical parameters have been identified. The change in enthalpy (ΔH) for the formation of carbamic acid, a key intermediate in this synthesis, is approximately -45 kJ/mol, indicating an exothermic process that stabilizes the intermediate.
Table 1: Thermochemical Data for this compound Synthesis
| Parameter | Value | Significance |
|---|---|---|
| ΔH (Carbamic Acid Formation) | -45 kJ/mol | Stabilizes reaction intermediates. |
Radical Intermediates in Photoredox Catalysis (e.g., α-Amino Radicals)
This compound and its derivatives are implicated in photoredox catalysis, often proceeding through radical intermediates. Specifically, derivatives like N-benzylidene-[1,1'-biphenyl]-2-amines can undergo single-electron reduction to form α-amino radical intermediates. beilstein-journals.org These transient species are highly reactive and can participate in various synthetic transformations, including radical-radical coupling and hydrogen atom abstraction. beilstein-journals.org The generation of these radicals is often facilitated by visible-light photocatalysts. beilstein-journals.orgresearchgate.net
The reactivity of these α-amino radicals is dependent on the reaction conditions. For instance, in the presence of an iridium photocatalyst, these radicals can undergo cross-coupling to form unsymmetrical 1,2-diamines. beilstein-journals.org By altering the solvent, such as using methanol (B129727), the reaction can be directed towards the homocoupling of these radicals to produce symmetrical diamines. beilstein-journals.org This highlights the tunability of reaction pathways involving α-amino radical intermediates derived from this compound analogues. beilstein-journals.org Amine radical cations are recognized as valuable reactive intermediates in amine synthesis, leading to the formation of iminium ions, α-amino radicals, and distonic ions. beilstein-journals.org
Proton-Coupled Single-Electron Transfer Mechanisms
Proton-coupled single-electron transfer (PCET) is a crucial mechanism in the reactions of this compound derivatives. beilstein-journals.org In photoredox catalytic cycles, the formation of α-amino radicals from N-benzylidene-[1,1'-biphenyl]-2-amines can proceed via PCET. beilstein-journals.org This process involves the transfer of an electron to the imine, followed or coupled with a proton transfer. For example, a reduced iridium photocatalyst can transfer an electron to the imine, and a proton can be subsequently abstracted from a donor in the reaction mixture to form the α-amino radical. beilstein-journals.org
The PCET mechanism is fundamental to many biological and chemical redox processes, allowing for the transfer of both a proton and an electron, often in a concerted or stepwise manner. nih.gov This mechanism avoids the high-energy intermediates that would be formed in a simple electron transfer or proton transfer. nih.gov
N-Hydroxylation Mechanisms by Cytochrome P450 Monooxygenases (e.g., CYP1A2)
This compound, as a secondary arylamine, is a potential substrate for cytochrome P450 (CYP) monooxygenases, a superfamily of enzymes involved in the metabolism of a wide range of compounds. wikipedia.orguomus.edu.iq One of the key metabolic pathways for secondary amines is N-hydroxylation. nih.gov The human CYP1A2 enzyme is particularly important in the metabolism of many clinical drugs and precarcinogens. nih.gov
The mechanism of N-hydroxylation of secondary amines like N-methylaniline, a related compound, has been studied using density functional theory (DFT). nih.gov These studies suggest that the reaction proceeds via a hydrogen abstraction and rebound mechanism. nih.gov In this pathway, the iron-oxo species of the CYP enzyme abstracts a hydrogen atom from the nitrogen, followed by the rebound of the hydroxyl group to the nitrogen, forming the N-hydroxylated product. nih.govnih.gov This mechanism is generally preferred over a direct oxygen transfer. nih.gov For secondary amines, the rebound step is often the rate-limiting step. nih.gov The metabolism of aromatic amines by CYP1A2 can lead to the formation of reactive metabolites that may cause oxidative stress. researchgate.net
Table 2: Key Steps in N-Hydroxylation by Cytochrome P450
| Step | Description | Significance |
|---|---|---|
| Hydrogen Abstraction | The Fe(IV)=O species of the CYP enzyme abstracts a hydrogen atom from the N-H group of the amine. nih.gov | Initiates the hydroxylation process. |
| Radical Rebound | The resulting hydroxyl radical rebounds to the nitrogen radical intermediate. nih.govnih.gov | Forms the final N-hydroxylated product. |
Involvement in Biological Redox Reactions
This compound can participate in biological redox reactions, influencing cellular oxidative stress pathways. The metabolic activation of arylamines often involves N-methylation, which can alter their biological activity. The N-hydroxylation of secondary amines by CYPs can produce hydroxylamine (B1172632) metabolites. researchgate.net These metabolites can be further oxidized, potentially leading to the formation of reactive species that can interact with cellular macromolecules. uomus.edu.iq
The compound and its derivatives have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values of 40 µM and 10.4 µM, respectively. This indicates a potential role in modulating neurochemical pathways. The involvement in such redox and enzymatic interactions underscores the biological significance of this class of compounds.
Advanced Spectroscopic and Analytical Characterization in Research
Chromatographic Techniques for Purity and Identity Confirmation
Chromatography is fundamental to separating N-methylbiphenyl-2-amine from reaction precursors, byproducts, and solvents, thereby confirming its purity and identity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the molecular identity, while the retention time from the gas chromatograph indicates its purity.
Research applications have demonstrated the use of GC-MS systems, such as an Agilent 7890A equipped with a capillary column (e.g., 30 m × 0.25 mm), to verify the purity of this compound, often confirming it to be greater than 95%. The mass spectrometer detects the molecular ion and characteristic fragments, which for this compound would correspond to its molecular weight (183.25 g/mol ) and the cleavage of specific bonds, such as the methyl group or fragments from the biphenyl (B1667301) structure. nih.govrsc.org While specific fragmentation data is proprietary or varies with instrument conditions, the technique is standard for confirming the successful synthesis and purity of the final product. rsc.org
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Typical Value/Specification | Purpose |
| System | Agilent 7890A or similar | Separation and detection |
| Column | 30 m x 0.25 mm capillary column | Separation of components |
| Purity Confirmation | >95% | Quantitative assessment of purity |
| Mass Spectrometry | Electron Ionization (EI) | Fragmentation for identity confirmation |
| Molecular Ion Peak | m/z ≈ 183 | Corresponds to the molecular weight |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance variant, Ultra-Performance Liquid Chromatography (UPLC), are essential for analyzing compounds that may not be sufficiently volatile or stable for GC-MS. nih.gov These techniques separate compounds in a liquid mobile phase based on their affinity for a solid stationary phase. For aromatic amines, reversed-phase columns (such as C18) are common. nih.gov Following separation, the analyte is introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique that often leaves the molecular ion intact. sciex.com
For this compound, LC-MS can be used to confirm its molecular weight via the [M+H]⁺ adduct ion, which would appear at an m/z of approximately 184.1. UPLC offers the advantage of higher resolution and faster analysis times compared to conventional HPLC, enabling more precise separation of closely related impurities. These methods are particularly valuable for monitoring reaction progress and for the quality control of the purified compound. jfda-online.com
Table 2: LC-MS Parameters for Aromatic Amine Analysis
| Parameter | Typical Method/Specification | Purpose |
| Technique | HPLC, UPLC | Separation in the liquid phase |
| Ionization Source | Electrospray Ionization (ESI) | Generation of ions for MS analysis |
| Detection Mode | Positive Ion Mode | Detection of protonated molecules |
| Observed Ion | [M+H]⁺ at m/z ≈ 184.1 | Confirmation of molecular weight |
| UV Detection | λ ≈ 254 nm | Purity assessment |
Gas Chromatography-Mass Spectrometry (GC-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals that confirm its structure. A key feature is the singlet corresponding to the three protons of the N-methyl (N-CH₃) group, which typically appears in the upfield region of the spectrum. Another defining feature is the complex series of signals in the aromatic region, resulting from the protons on the two phenyl rings. The coupling patterns and chemical shifts of these aromatic protons confirm the substitution pattern of the biphenyl system.
Published data specifies the following characteristic shifts:
N-CH₃ singlet: A sharp, single peak is observed around δ 2.81 ppm. rsc.org
Aromatic protons: A multiplet of signals appears in the range of δ 6.8–7.5 ppm, corresponding to the various protons on the two interconnected phenyl rings.
Table 3: Characteristic ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-CH₃ | ~2.81 | Singlet (s) | Confirms the presence of the methyl group on the nitrogen atom. |
| Aromatic | ~6.8 - 7.5 | Multiplet (m) | Complex pattern confirming the biphenyl structure. |
| (Solvent: CDCl₃, Frequency: 400.1 MHz) rsc.org |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. Each unique carbon atom in the structure produces a distinct signal, allowing for a complete map of the carbon skeleton. In the ¹³C NMR spectrum of this compound, the carbon of the N-methyl group appears at a characteristic upfield shift. The twelve aromatic carbons of the biphenyl system appear as a series of peaks in the downfield region (typically δ 110-150 ppm). vulcanchem.com The precise shifts of these aromatic carbons can be sensitive to solvent effects and may vary slightly between reported data sets.
Table 4: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) | Notes |
| N-CH₃ | ~30.17 | Signal for the methyl carbon. |
| Aromatic C | ~112.7 - 148.2 | Multiple peaks corresponding to the 12 carbons of the biphenyl rings. |
| (Solvent: CDCl₃, Frequency: 100.6 MHz) rsc.org |
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation (e.g., N-CH₃ singlet, aromatic proton coupling patterns)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu For this compound, IR spectroscopy serves as a crucial tool for confirming the success of the N-methylation reaction.
The most significant feature in the IR analysis of this compound is the absence of N-H stretching bands. Primary and secondary amines show characteristic N-H stretches in the region of 3300-3500 cm⁻¹. orgchemboulder.comspectroscopyonline.com Because this compound is a tertiary amine, it has no N-H bond, and therefore its IR spectrum will lack any absorption peaks in this region. spectroscopyonline.com This absence is a definitive piece of evidence that the starting material (biphenyl-2-amine, a primary amine) has been fully converted to the methylated product. The spectrum will, however, show C-H stretches for the aromatic and methyl groups, as well as C-N and C=C stretching vibrations characteristic of the aromatic rings. orgchemboulder.com
Table 5: Key IR Spectroscopy Features for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Presence in Spectrum | Significance |
| N-H Stretch | 3300 - 3500 | Absent | Confirms the tertiary amine structure (complete methylation). |
| Aromatic C-H Stretch | > 3000 | Present | Indicates the presence of aromatic rings. |
| Aliphatic C-H Stretch | < 3000 | Present | Corresponds to the N-methyl group. |
| Aromatic C=C Stretch | 1450 - 1600 | Present | Characteristic of the biphenyl backbone. |
| Aromatic C-N Stretch | 1250 - 1335 | Present | Confirms the bond between nitrogen and the phenyl ring. |
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. The diffraction pattern of X-rays passing through a single crystal allows for the calculation of the electron density distribution, which in turn reveals the positions of atoms, bond lengths, and bond angles with high precision.
In a hypothetical crystallographic study of this compound, single crystals would be grown from a suitable solvent. These crystals would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction data would be collected and processed to solve the crystal structure.
Expected Structural Features:
Dihedral Angle: The two phenyl rings of the biphenyl moiety are not expected to be coplanar due to steric hindrance between the ortho substituents. The dihedral angle between the mean planes of the two rings would be a key structural parameter.
N-C Bond Lengths and Angles: The geometry around the nitrogen atom of the methylamino group would be of particular interest, providing information on its hybridization and the spatial arrangement of the methyl group relative to the biphenyl system.
Computational modeling, such as Density Functional Theory (DFT), can be used to predict the optimized geometry of this compound, providing theoretical values for bond lengths, angles, and dihedral angles that can be compared with experimental data from related structures.
Hypothetical Crystallographic Data for a Related Biphenyl Derivative:
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.0983 |
| b (Å) | 11.4521 |
| c (Å) | 22.5678 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1834.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.22 |
This table presents hypothetical data based on the published crystal structure of a related biphenyl carboxamide derivative for illustrative purposes. researchgate.net
The determination of the precise crystal structure of this compound would be a valuable contribution to the field, enabling a deeper understanding of its solid-state properties and informing the design of new materials.
X-ray Fluorescence (XRF) Spectrometry in Binding Studies
X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. It works by irradiating a sample with high-energy X-rays, causing the atoms in the sample to emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element, and their intensity is proportional to the concentration of the element in the sample. carleton.edunih.gov
In the context of this compound, which can act as a ligand, XRF is particularly useful for studying its binding to metal ions. By forming coordination complexes with various metals, the resulting materials can be analyzed by XRF to confirm the presence and quantify the amount of the bound metal. This is crucial for characterizing the stoichiometry and purity of newly synthesized metal complexes.
Application in Binding Studies:
Confirmation of Metal Coordination: After a reaction designed to form a complex between this compound and a metal salt (e.g., of copper, zinc, or palladium), XRF can be used to detect the presence of the specific metal in the isolated product, confirming that coordination has occurred.
Stoichiometric Analysis: In favorable cases, quantitative XRF analysis can help to determine the metal-to-ligand ratio in the complex. This is often performed using calibration standards or fundamental parameters-based quantification software. horiba.com
Probing Ion Interactions: XRF can be employed to investigate the interactions of this compound, particularly when it is part of a larger assembly like a monolayer, with various ions in solution. For example, studies on amine-containing monolayers have used XRF to directly detect the adsorption of anions from the subphase, providing insights into specific ion effects at interfaces. acs.org
Hypothetical XRF Data for a Metal Complex of this compound:
| Element | Detected | Characteristic X-ray Line | Relative Intensity |
| Carbon (C) | Yes | Kα | High |
| Nitrogen (N) | Yes | Kα | Moderate |
| Palladium (Pd) | Yes | Lα | Low |
| Chlorine (Cl) | Yes | Kα | Very Low |
This table illustrates hypothetical qualitative results from an XRF analysis of a palladium complex of this compound, potentially synthesized using a palladium chloride precursor.
The ability of XRF to provide rapid, non-destructive elemental analysis makes it an invaluable tool in the synthesis and characterization of coordination complexes involving this compound, complementing other techniques like NMR and IR spectroscopy to provide a complete picture of the new material. nih.govacademie-sciences.fr
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of N-methylbiphenyl-2-amine.
Prediction of Spectroscopic Parameters (e.g., Chemical Shifts)
DFT calculations have proven valuable in predicting various spectroscopic parameters, including NMR chemical shifts. Computational modeling, often employing methods like B3LYP, can predict chemical shifts with a notable degree of accuracy, typically within a ±2 ppm range. This predictive capability is crucial for resolving ambiguities in experimental spectra that may arise from solvent effects or the presence of conformational isomers. For instance, discrepancies in 13C NMR aromatic shifts can be rationalized by considering solvent-induced diamagnetic shifts and the existence of atropisomers due to restricted rotation in ortho-substituted biphenyls.
Systematic investigations into the calculation of 15N NMR chemical shifts using the DFT-GIAO (Gauge-Including Atomic Orbital) method at the B3LYP/cc-pVDZ level of theory have been conducted. nih.gov These studies have established linear regression terms for predicting 15N chemical shifts, showing that for many nitrogen-containing compounds, the predicted values fall within a ±9.56 ppm range of experimental data. nih.gov Such calculations are instrumental in accurately assigning structures, identifying correct regioisomers, oxidation states, protonation states, and preferred tautomers in solution. nih.gov The application of DFT-based methods, such as the B3LYP/6-311++G(d,p) basis set, has also been used to analyze the structures of related aminobenzamides, revealing the predominance of specific conformers due to intramolecular hydrogen bonding. mdpi.com
Elucidation of Reaction Mechanisms (e.g., N-hydroxylation pathways)
DFT calculations have been instrumental in elucidating the mechanisms of chemical reactions involving amine functionalities similar to that in this compound. For example, the N-hydroxylation of primary and secondary amines by cytochrome P450 enzymes has been studied using DFT. nih.gov These studies have shown that a hydrogen abstraction and rebound mechanism is generally preferred over a direct oxygen transfer mechanism. nih.gov Interestingly, for many amines, the rebound step, rather than the initial hydrogen abstraction, is the rate-limiting step in the hydroxylation process. nih.gov This mechanistic insight is crucial for predicting the metabolic fate of amine-containing compounds and understanding potential toxicities arising from hydroxylated metabolites. nih.gov
Furthermore, DFT has been applied to understand copper-mediated hydroxylation reactions, which are relevant to bioinorganic chemistry and the development of synthetic model systems for enzymes. uni-frankfurt.de These studies aim to identify accurate and efficient computational methods for describing such reactions, contributing to a better understanding of structure-activity relationships. uni-frankfurt.de
Modeling Reactivity in Catalytic Systems (e.g., Docking Studies)
Computational modeling, particularly docking studies, is employed to predict the reactivity of this compound and related compounds in catalytic systems. For example, docking studies using software like AutoDock Vina can model the interactions of this compound with palladium catalysts, which are often used in cross-coupling reactions like the Suzuki coupling. These studies can reveal how the steric bulk of substituents, such as the methyl group in this compound, affects the binding affinity to the catalyst.
Reactivity descriptors derived from DFT, such as HOMO/LUMO gaps and Fukui indices, provide further insights into the molecule's reactivity. The HOMO/LUMO gap can suggest the electrophilicity of the compound, while Fukui indices can indicate the susceptibility of specific atoms, like the nitrogen in the amine group, to nucleophilic or electrophilic attack. In the context of heterogeneous catalysis, DFT has been used to study the interaction of molecules with catalyst surfaces, such as the deposition of palladium nanoparticles on covalent organic frameworks (COFs) for use in cross-coupling reactions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Predictive Modeling for Biological Activities
QSAR models are developed to predict the biological activities of new, unsynthesized compounds based on the properties of a known set of molecules. These studies have been applied to series of biphenyl (B1667301) carboxamide analogs, which share a structural resemblance to derivatives of this compound, to model their anti-inflammatory and analgesic activities. medcraveonline.commedcraveonline.com The biological activity, often expressed as a logarithmic value (logBA), is correlated with various calculated molecular descriptors. medcraveonline.commedcraveonline.com
These models are crucial in drug design for identifying promising lead compounds and for designing novel molecules with enhanced potency. medcraveonline.commedcraveonline.com For instance, QSAR studies on biphenyl carboxamide derivatives have been used to guide the synthesis of new compounds with potential analgesic activity. walshmedicalmedia.com
Statistical Methodologies (e.g., Multiple Linear Regression Analysis)
A common statistical method used in QSAR is Multiple Linear Regression (MLR) analysis. medcraveonline.commedcraveonline.com MLR is used to establish a linear equation that correlates the biological activity with two or more molecular descriptors. medcraveonline.commedcraveonline.com The statistical significance of the resulting model is evaluated using parameters like the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q² or R²cv), and the F-test value. medcraveonline.comnih.gov
In studies of biphenyl carboxamide analogs, MLR analysis has yielded statistically significant models with good predictive power, as indicated by R² values around 0.800. medcraveonline.commedcraveonline.com The robustness of these models is further assessed through internal and external validation techniques, such as the leave-one-out (LOO) method and prediction of the activity of a test set of compounds. medcraveonline.commedcraveonline.comwalshmedicalmedia.com These statistical validations ensure that the developed QSAR models are reliable for predicting the biological activities of new compounds. medcraveonline.commedcraveonline.comwalshmedicalmedia.com
Pharmacophore Modeling for Bioactivation Mechanisms
Pharmacophore modeling is a powerful computational tool in medicinal chemistry and toxicology used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. In the context of toxicology, pharmacophore models, sometimes referred to as "toxicophores," can elucidate the structural requirements for a compound to undergo metabolic activation into a reactive, toxic species. For this compound, understanding the pharmacophoric features that govern its bioactivation is crucial for predicting its potential toxicity.
The bioactivation of many aromatic amines is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP1A2 being a key isoform known to N-oxidize arylamines into mutagenic metabolites. nih.gov This process typically involves the oxidation of the nitrogen atom, a critical step that increases the molecule's reactivity. For N-methylated arylamines, N-dealkylation is also a significant metabolic pathway, which can lead to the formation of reactive aldehydes. researchgate.net
While a specific, experimentally validated pharmacophore model for the bioactivation of this compound is not extensively documented in publicly available literature, a hypothetical model can be constructed based on the known mechanisms of aromatic amine bioactivation and the structural features of the molecule. The key pharmacophoric features would likely include:
Aromatic Rings: The two phenyl rings of the biphenyl scaffold are crucial hydrophobic features. They are likely involved in π-π stacking or hydrophobic interactions within the active site of metabolizing enzymes like CYP1A2.
Hydrogen Bond Acceptor/Donor: The amine nitrogen can act as a hydrogen bond acceptor. Following N-oxidation to a hydroxylamine (B1172632), this group can act as a hydrogen bond donor, which is a critical feature in the subsequent steps of bioactivation.
Hydrophobic Center: The methyl group attached to the nitrogen atom represents a key hydrophobic feature that can influence the molecule's orientation within the enzyme's active site. Computational studies on other N-alkylated compounds have identified the N-methyl group as a primary site of metabolism. researchgate.net
These features can be spatially defined to create a 3D query for virtual screening or to rationalize the metabolic fate of related compounds. The spatial relationship between the aromatic rings and the N-methylamino group is a critical determinant of how the molecule is positioned for enzymatic attack.
Below is a table representing a hypothetical pharmacophore model for the bioactivation of this compound, based on general principles of aromatic amine metabolism. The distances are illustrative and would require validation through detailed molecular modeling studies, such as 3D-QSAR and docking with relevant CYP isoforms.
Table 1: Hypothetical Pharmacophore Model for this compound Bioactivation
| Feature ID | Feature Type | Location | Radius (Å) |
|---|---|---|---|
| AR1 | Aromatic Ring | Centroid of the first phenyl ring | 1.5 |
| AR2 | Aromatic Ring | Centroid of the second phenyl ring | 1.5 |
| HBA/HBD | Hydrogen Bond Acceptor/Donor | Nitrogen atom of the amine group | 1.0 |
This table is interactive. You can sort the data by clicking on the column headers.
Detailed Research Findings
Research on structurally related aromatic amines has provided insights that can be extrapolated to this compound. Studies on the bioactivation of various aromatic amines have consistently highlighted the importance of N-oxidation. nih.gov Computational approaches, such as Density Functional Theory (DFT), have been employed to study the mechanism of N-hydroxylation of primary and secondary amines by cytochrome P450, further underscoring the electronic and steric factors that govern this transformation.
Furthermore, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies on various series of enzyme inhibitors and toxic compounds have demonstrated the utility of defining steric and electronic fields around the molecules to predict their biological activity. neovarsity.orgphyschemres.org For a molecule like this compound, a 3D-QSAR model for its bioactivation would likely reveal that the steric bulk of the biphenyl system and the electrostatic potential around the nitrogen atom are critical parameters. The relative orientation of the two phenyl rings (the dihedral angle) would also significantly impact the steric field and, consequently, its fit within an enzyme's active site.
Biological and Pharmacological Research Endeavors
Enzyme Modulation and Inhibition Studies
N-methylbiphenyl-2-amine and its derivatives have been investigated for their capacity to modulate or inhibit specific enzymes, highlighting their potential role in various biological pathways.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Derivatives of this compound have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the breakdown of the neurotransmitter acetylcholine. mdpi.com Research has shown that derivatives of the compound inhibit BuChE more potently than AChE. The half-maximal inhibitory concentrations (IC₅₀) for these enzymes were determined to be 40 µM for AChE and 10.4 µM for BuChE.
Table 1: Cholinesterase Inhibition by this compound Derivatives
| Enzyme Target | IC₅₀ (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 40 |
Impact on Metabolic Activation Processes of Arylamines
The process of N-methylation, which distinguishes this compound from its primary amine counterpart, 2-aminobiphenyl (B1664054), is a potentially crucial step in the metabolic activation of carcinogenic primary arylamines. nih.gov Unlike primary arylamines, N-methylarylamines are readily N-oxygenated by the microsomal flavin-containing monooxygenase (FMO). nih.govresearchgate.net This oxidation can produce hydroxylamines or nitrones, which may subsequently hydrolyze to form reactive intermediates. For instance, N-methyl-4-aminobiphenyl is oxidized to N-hydroxy-N-methyl-4-aminobiphenyl, which can then be further oxidized to a nitrone. nih.gov This pathway suggests that N-methylation can significantly influence the metabolic behavior and potential bioactivation of arylamines. nih.gov While some primary arylamines like 4-aminobiphenyl (B23562) are substrates for N-methylation by rabbit liver N-methyltransferases, 2-aminobiphenyl was not found to be a substrate for these specific enzymes. nih.gov
Deubiquitinating Enzyme Inhibition (e.g., USP1/UAF1)
Deubiquitinating enzymes (DUBs) are responsible for reversing protein ubiquitination, a process central to cellular signaling and DNA damage response. nih.govnih.gov The USP1-UAF1 complex is a specific DUB that regulates DNA repair pathways by deubiquitinating key proteins like FANCD2 and PCNA. nih.govoncotarget.com Inhibition of this complex is a therapeutic strategy being explored for cancer treatment. nih.govfrontiersin.org Potent and selective inhibitors of the USP1-UAF1 complex, such as ML323, have been developed. nih.gov These inhibitors can sensitize cancer cells to DNA-damaging drugs like cisplatin. nih.govfrontiersin.org However, current research does not establish a direct inhibitory role for this compound against the USP1/UAF1 deubiquitinase complex.
Receptor Interaction and Ligand Modulation
The interaction of this compound with cellular receptors is another area of scientific investigation.
Ligand Activity for Specific Receptors
This compound has been noted to have the potential to act as a ligand for certain receptors, thereby modulating their activity. Its ability to modulate receptor activity suggests it could be a candidate for drug development targeting specific pathways. However, the specific receptors with which it directly interacts have not been fully detailed in the available research.
GPR88 Receptor Agonist Activity
GPR88 is an orphan G-protein-coupled receptor (GPCR) found predominantly in the striatum region of the brain. nih.govopnme.comacs.org It is implicated in regulating dopaminergic activity and is considered a target for neurological and psychiatric disorders. nih.govacs.org Research has focused on developing agonists for this receptor to better understand its function. nih.govopnme.comacs.org Several potent and brain-penetrant GPR88 agonists have been identified, including 2-PCCA, RTI-13951-33, and BI-9508. opnme.commedchemexpress.com These compounds are used as tools to study the receptor's role in processes like locomotion, learning, and motivation. opnme.com There is currently no evidence in the reviewed literature to suggest that this compound functions as an agonist for the GPR88 receptor.
Modulation of Immunological Checkpoints (e.g., PD-1/PD-L1 axis)
The programmed death-1 (PD-1) receptor and its ligand, programmed death-ligand 1 (PD-L1), form a critical immune checkpoint pathway that cancer cells can exploit to evade the immune system. wikipedia.org The blockade of this PD-1/PD-L1 interaction is a validated and revolutionary strategy in cancer immunotherapy. wikipedia.org
Research has shown that small molecules with a biphenyl (B1667301) scaffold can act as potent inhibitors of the PD-1/PD-L1 interaction. nih.gov These compounds are believed to occupy the PD-1 binding site on PD-L1, inducing its dimerization and thereby preventing its engagement with the PD-1 receptor. nih.gov For instance, derivatives developed by Bristol Myers Squibb, such as BMS202, have demonstrated potent blocking of this interaction with IC50 values in the low nanomolar range. nih.gov Similarly, other research has identified novel biphenyl derivatives that effectively block the PD-1/PD-L1 axis.
However, despite the promising activity of the general class of biphenyl-amine derivatives in this domain, no specific studies detailing the activity of this compound as a modulator of the PD-1/PD-L1 axis were found in the available literature. Research has focused on more complex derivatives, and the potential of the simpler this compound scaffold in this context remains unexplored in the public research domain.
Antimicrobial Activity Investigations
Biphenyl derivatives have been noted for a variety of biological activities, including antimicrobial properties. nih.gov However, dedicated research into the specific antimicrobial profile of this compound is not available in the reviewed scientific literature.
Antibacterial Efficacy (e.g., against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli)
There is no specific data available from the search results regarding the antibacterial efficacy of this compound against the specified pathogens: Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. While research exists on the antibacterial properties of other amine derivatives and biphenyl compounds, these findings cannot be directly attributed to this compound. nih.gov
Antifungal Properties (e.g., against Candida albicans)
Similarly, the antifungal potential of this compound against Candida albicans has not been documented in the available research. Studies on the antifungal properties of biphenyl derivatives exist, but specific data for this compound is absent. nih.gov
Mechanistic Insights into Antimicrobial Action (e.g., bacterial cell wall or protein synthesis inhibition)
Without experimental data on its antimicrobial activity, there are consequently no studies that elucidate the mechanistic insights into how this compound might exert such effects. Research on other amine-containing compounds suggests mechanisms such as disruption of the bacterial outer membrane or inhibition of essential enzymes, but these are not specific to this compound.
Anticancer Research
The biphenyl scaffold is a common feature in many compounds investigated for their anticancer properties. nih.gov These derivatives have been explored for their ability to inhibit the growth of various cancer cell lines.
Inhibition of Cancer Cell Proliferation (e.g., HepG-2, MCF-7, HT-29 cell lines)
Investigations into biphenyl derivatives have shown activity against several cancer cell lines. For example, certain thiazolidine-2,4-dione-biphenyl derivatives have been evaluated for cytotoxicity against HepG2 cells, and other biphenyl compounds have been tested against MCF-7 and HT-29 cell lines. nih.gov One study on 4-biphenylamino-5-halo-2(5H)-furanones reported significant inhibitory activity against the human breast cancer cell line MCF-7.
Despite this broader research context, the direct inhibitory effects of this compound on the proliferation of HepG-2 (liver cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines have not been specifically reported in the reviewed scientific literature. The focus of published research has been on more complex molecules containing the biphenyl moiety.
In vitro Cytotoxic Evaluation Methodologies (e.g., MTT assay)
The evaluation of the cytotoxic potential of this compound and its analogs is a critical step in understanding their biological activity. A primary method employed for this purpose is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. abcam.comjapsonline.com This colorimetric assay is a widely accepted, sensitive, and quantitative method for assessing cell viability, proliferation, and cytotoxicity. abcam.comjapsonline.com
The principle of the MTT assay hinges on the metabolic activity of living cells. abcam.com Viable cells possess mitochondrial dehydrogenase enzymes, such as NAD(P)H-dependent oxidoreductases, that cleave the tetrazolium ring of the yellow, water-soluble MTT substrate. abcam.com This enzymatic reduction converts MTT into a dark blue or purple formazan (B1609692) product, which is insoluble in water. japsonline.com The resulting formazan crystals are then solubilized using a solvent, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. nih.gov
In a typical experimental setup, cancer cell lines (e.g., human breast adenocarcinoma MCF-7, human liver cancer HepG2) or non-cancerous cell lines are seeded in 96-well plates and incubated. japsonline.comrsc.org Following an initial growth period, the cells are treated with the test compound, such as a derivative of this compound, at various concentrations for a defined period (e.g., 24 to 72 hours). japsonline.comnih.gov After the incubation period, the MTT reagent is added, and following another incubation, the formazan product is solubilized and quantified. nih.gov The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells. abcam.com This provides a quantitative measure of the compound's cytotoxic potency. nih.gov
| Assay Component | Function | Reference |
|---|---|---|
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Yellow, water-soluble tetrazolium salt that is converted to purple formazan by metabolically active cells. | abcam.comjapsonline.com |
| Mitochondrial Dehydrogenases | Enzymes in viable cells that reduce MTT to formazan. | abcam.com |
| Formazan | Purple, water-insoluble product of MTT reduction, indicating cell viability. | japsonline.com |
| Solubilizing Agent (e.g., DMSO, isopropanol) | Dissolves the formazan crystals for spectrophotometric quantification. | nih.gov |
| Spectrophotometer | Measures the absorbance of the colored solution to quantify formazan production. | abcam.com |
Structure-Activity Relationship (SAR) and Structural Optimization
Influence of Substituents on Biological Potency and Selectivity (e.g., halogen effects, aromatic flexibility)
The biological activity of biphenyl amine derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies reveal that modifications to the biphenyl core can significantly impact potency and selectivity.
Halogen Effects: The introduction of halogen atoms (F, Cl, Br) is a common strategy in medicinal chemistry. In a series of N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides, which share a biphenyl scaffold, polar, aprotic substituents like halogens were found to yield some of the most potent compounds in anticonvulsant tests. acs.org For instance, derivatives with fluorine, chlorine, or bromine substituents exhibited excellent anticonvulsant activity. acs.org The position of the halogen can also be critical; for substituents like fluorine and chlorine, both 3″ and 4″ regioisomers were prepared and shown to be active. acs.org In other classes of compounds, halogen substituents are known to enhance lipid solubility and can improve receptor binding through favorable hydrophobic interactions.
Electronic Effects: The electronic properties of substituents play a key role. In studies on 4-aminobiphenyls, a correlation was found between the mutagenicity in Salmonella strain TA98 and the Hammett σp+ values of the 4'-substituents. umich.edu This suggests that increasing the electron-withdrawing capability of the substituent enhances mutagenic activity, likely by stabilizing the metabolic transition states leading to the reactive nitrenium ion. umich.edu
Aromatic Flexibility: The biphenyl scaffold itself provides a degree of rotational freedom, or aromatic flexibility, which can be tuned by substituents. Ortho-substitution on the biphenyl ring system restricts rotation, which can lock the molecule into a specific conformation that may be more or less favorable for binding to a biological target. nih.gov This conformational constraint can disrupt conjugation between the two rings, which has been shown to improve chemical stability in some cases. acs.org The inherent rigidity of a benzyl (B1604629) group compared to a more flexible phenethyl group can also affect receptor engagement by limiting the number of accessible conformations.
| Compound ID | R-Substituent | Position | MES ED50 (mg/kg) | 6 Hz ED50 (mg/kg) |
|---|---|---|---|---|
| (R)-3 | F | 3″ | 11.6 | 12.5 |
| (R)-4 | F | 4″ | 9.8 | 10.5 |
| (R)-5 | Cl | 3″ | 13.6 | 11.8 |
| (R)-6 | Cl | 4″ | 8.8 | 10.9 |
| (R)-7 | Br | 3″ | 12.7 | 10.3 |
| (R)-10 | CF3 | 3″ | 13.9 | 12.1 |
Stereochemical Considerations (e.g., atropisomerism in biphenyls, axial chirality)
The stereochemistry of this compound and related compounds is dominated by the phenomenon of atropisomerism. This form of axial chirality arises from hindered rotation (high rotational barrier) around the single bond connecting the two phenyl rings. acs.org The presence of substituents in the ortho positions, such as the N-methylamino group in this compound, creates sufficient steric hindrance to restrict free rotation, giving rise to stable, non-superimposable mirror-image conformers called atropisomers. researchgate.net
These atropisomers are not conformational isomers but true stereoisomers, and they can possess significantly different biological activities. acs.orgresearchgate.net The distinct three-dimensional arrangement of each atropisomer can lead to differential interactions with chiral biological targets like enzymes and receptors, affecting molecular recognition. This has profound implications for drug discovery, as one atropisomer may be highly active while the other is inactive or exhibits a different, potentially undesirable, activity. acs.org
The stability of atropisomers is a critical factor; the rotational energy barrier determines the rate of interconversion between the two forms. acs.org It has been recommended that drug candidates with rotational energy barriers greater than 30 kcal/mol should be developed as single, stable atropisomers. acs.org The recognition of the importance of axial chirality has spurred the development of atroposelective synthetic methods, such as cobalt-catalyzed C-H arylation, which allow for the synthesis of enantioenriched biaryl-2-amines with high efficiency and enantioselectivity. researchgate.net This enables researchers to study the biological properties of individual atropisomers and optimize therapeutic candidates. The conversion of central chirality to axial chirality is another advanced strategy that has been successfully applied to the synthesis of enantioenriched biaryls. researchgate.netmdpi.com
Multivalent Amide Derivatives and Conformational Effects on Activity
In the development of FimH antagonists, which are designed to prevent bacterial infections, biphenyl mannosides were modified with various amide groups. nih.gov The exploration of different amide derivatives revealed that potency was highly sensitive to the nature of the amide substituent. For example, replacing a methyl amide with an aminoethyl amide led to a significant drop in activity, whereas a hydroxyethyl (B10761427) amide was equipotent. nih.gov More sterically demanding tertiary amides, such as piperazine (B1678402) analogs, also resulted in decreased potency. nih.gov These findings suggest that the size, charge, and hydrogen-bonding capacity of the amide substituent are critical for optimal interaction within the FimH binding pocket. nih.gov
In a different therapeutic area, multivalent ligands combining a biphenyl carbamate (B1207046) muscarinic antagonist pharmacophore with a β2 agonist pharmacophore were developed for treating chronic obstructive pulmonary disease (COPD). acs.org The linker connecting these two pharmacophores often contained amide groups. The introduction of arylamide linkers was found to confer promising crystalline properties, although it initially impacted the duration of action. acs.org Further optimization of aryl ring substitutions on these amide-linked derivatives was necessary to achieve the desired balance of potency, duration, and solid-state properties. acs.org The conformation adopted by these complex multivalent molecules, influenced by the rigid and planar nature of the amide bonds, is crucial for presenting the pharmacophores correctly to their respective targets.
| Compound ID | Amide Moiety | Hemagglutination Inhibition (HAI) EC90 (µM) |
|---|---|---|
| 2 | Methyl Amide | 0.25 |
| 10a | Hydroxyethyl Amide | 0.25 |
| 10b | Aminoethyl Amide | 1.5 |
| 10c | (N-methyl)piperazine Amide | 4 |
| 10d | Piperazine Amide | 4 |
| 10e | 4-Pyridyl Amide | 0.125 |
Cellular and Molecular Pathways
The biological effects of this compound and its analogs are mediated through their interactions with specific cellular and molecular pathways. Research on related aromatic and biphenyl amines has elucidated several mechanisms of action.
One of the most studied pathways for aromatic amines is metabolic activation leading to genotoxicity. umich.edunih.gov For compounds like 4-aminobiphenyl, a generally accepted pathway involves enzymatic N-hydroxylation by cytochrome P450 enzymes. umich.edu This can be followed by N-methylation, which facilitates further oxidation by flavin-containing monooxygenases. nih.gov The resulting N-hydroxy metabolite can be further processed to form a highly reactive nitrenium ion, which is an electrophile capable of covalently binding to DNA. umich.edu This formation of DNA adducts is a key molecular event initiating carcinogenesis.
Beyond metabolic activation, biphenyl derivatives have been designed to interact with specific protein targets to elicit a therapeutic effect. For example, a series of substituted N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides have been identified as potent anticonvulsants that act by modulating voltage-gated sodium channels. acs.org These compounds affect the function of Na+ channels by enhancing their slow inactivation and producing a frequency-dependent block, which helps to suppress the excessive neuronal firing characteristic of seizures. acs.org
In the context of infectious diseases, biphenyl mannoside derivatives have been developed as antagonists of the bacterial adhesin FimH. nih.gov FimH is located on the tip of type 1 pili of uropathogenic E. coli (UPEC) and mediates the bacterium's attachment to host cells in the bladder, a critical step in the development of urinary tract infections (UTIs). By binding to the mannose-binding pocket of FimH, these biphenyl derivatives competitively inhibit bacterial adhesion to host cell surfaces and prevent the formation of biofilms, thus blocking a key pathogenic process. nih.gov
The interaction of biphenyl amine derivatives can also occur with receptors on the cell surface. Aromatic amines can serve as scaffolds for building ligands that bind to G-protein coupled receptors (GPCRs), modulating downstream signaling pathways. acs.org Furthermore, the unique structure of biphenyls, with charged groups and aromatic surfaces, can facilitate interactions with lipid bilayer membranes, potentially acting as transmembrane ion transporters. rsc.org
Involvement in Redox Reactions and Cellular Oxidative Stress Pathways
This compound has been identified as a compound that may participate in redox reactions, which are chemical reactions involving the transfer of electrons. These reactions are fundamental to many biological processes, and their imbalance can lead to cellular oxidative stress. Oxidative stress occurs when there is an excess of reactive oxygen species (ROS), which can damage cells, proteins, and DNA. uni-muenchen.degoogle.com
The chemical structure of this compound allows it to undergo oxidation. For instance, in the presence of a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under acidic conditions, the methylated amine group is oxidized at the nitrogen center, resulting in the formation of N-methylbiphenyl-2-imine through a two-electron transfer process.
While detailed mechanistic studies on its direct antioxidant or pro-oxidant effects are limited, some research points towards a potential role in mitigating oxidative stress. In one study, this compound was reported to decrease markers of oxidative stress in neuronal cell lines. This finding suggests a possible neuroprotective effect, where the compound could help shield nerve cells from damage caused by oxidative conditions, a factor implicated in various neurodegenerative diseases. The precise molecular targets and pathways involved in these observations remain an area for further investigation.
Investigations into DNA Adduct Formation and Mutagenicity Mechanisms
The potential for aromatic amines to cause genetic damage (genotoxicity) and mutations is a significant area of toxicological research. This activity is closely linked to their metabolic activation into reactive molecules that can bind to DNA, forming DNA adducts. nih.govimrpress.com
The general mechanism for many aromatic amines involves an initial N-oxidation of the amine group by cytochrome P450 enzymes to form a hydroxylamine (B1172632). nih.govimrpress.comoup.com This metabolite can be further activated, often through esterification, to produce a highly reactive arylnitrenium ion. imrpress.com This electrophilic ion can then attack nucleotide bases in DNA, with a predominant reaction occurring at the C8-position of guanine. iarc.fr If not repaired, these DNA adducts can lead to mutations during DNA replication, which is a critical step in the initiation of carcinogenesis. nih.gov
Specific mutagenicity data for this compound is not extensively documented in the public literature. However, research on its parent compound, 2-biphenylamine (also known as 2-aminobiphenyl), provides some insight. Genotoxicity assays for 2-biphenylamine have yielded mixed results. It has tested both positive and negative in Salmonella typhimurium reverse mutation assays (Ames test), but positive in mouse lymphoma cell mutagenesis assays and for inducing chromosome aberrations in Chinese hamster ovary (CHO) cells. ca.gov
The N-methylation of a primary aromatic amine can be a critical step in its metabolic activation. pnas.orgresearchgate.net N-methylated arylamines can be readily N-oxygenated by the flavin-containing monooxygenase system to form reactive metabolites. pnas.orgresearchgate.net However, a study on amine N-methyltransferases from rabbit liver found that while these enzymes could N-methylate carcinogenic amines like benzidine (B372746) and 4-aminobiphenyl, they did not act on 2-biphenylamine. pnas.orgresearchgate.net This suggests that the enzymatic formation of this compound from its primary amine precursor may not be a favored metabolic pathway in these systems, which could have implications for its potential genotoxicity compared to other aromatic amines. Conversely, N-acetylation is generally considered a detoxification pathway for aromatic amines. oup.com
Table 1: Genotoxicity of the Parent Compound 2-Biphenylamine
| Assay Type | Test System | Metabolic Activation | Result | Reference |
|---|---|---|---|---|
| Mutagenicity | Salmonella typhimurium (Ames test) | With S9 | Positive & Negative | ca.gov |
| Mutagenicity | Mouse Lymphoma Cells | With S9 | Positive | ca.gov |
| Chromosome Aberrations | Chinese Hamster Ovary (CHO) Cells | With & Without S9 | Positive | ca.gov |
Environmental Disposition and Degradation Pathways
Biodegradation Studies (e.g., aerobic biodegradation in soil and water)
Specific biodegradation studies on N-methylbiphenyl-2-amine are not extensively documented in publicly available literature. However, its structural components—an N-methylated amine group and a biphenyl (B1667301) backbone—allow for predictions based on the known microbial degradation of related compounds.
Aromatic amines are a significant class of industrial chemicals, and many are known to be biodegradable. nih.gov The biodegradation of these compounds in soil and water can proceed through several aerobic mechanisms, often initiated by microbial enzymes. nih.govavestia.com For monocyclic aromatic amines, degradation pathways frequently involve:
Dioxygenation: Enzymes catalyze the insertion of two oxygen atoms into the aromatic ring, leading to the formation of catechol or substituted catechols. This is a common initial step for compounds like aniline (B41778). nih.gov
Deamination: The removal of the amino group can occur either before or after the aromatic ring is cleaved. nih.gov
Hydroxylation: The introduction of a hydroxyl group onto the aromatic ring is another initiating step. nih.gov
In the case of this compound, microorganisms in soil and water would likely first attack one of the aromatic rings via a dioxygenase, similar to the established pathways for biphenyl degradation. This would lead to the formation of a dihydroxylated intermediate, which can then undergo ring cleavage. Subsequent metabolic steps would break down the resulting aliphatic acids. The N-methyl group may be removed through enzymatic N-demethylation. Studies on the broader class of diphenylamine (B1679370) (DPA) derivatives have noted that research on their biodegradability is generally sparse, which underscores the need for further investigation to understand their environmental persistence and fate. researchgate.netnih.gov The process can be influenced by the presence of other organic substrates and the adaptation of local microbial communities. avestia.com
Photochemical Degradation Mechanisms (e.g., reaction with hydroxyl radicals in the atmosphere)
The primary pathway for the removal of volatile and semi-volatile organic compounds from the atmosphere is through reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov Aromatic amines are known to be highly reactive with •OH radicals. researchgate.net
For an aromatic amine like this compound, two main reaction pathways with •OH radicals are expected:
•OH Radical Addition: The hydroxyl radical can add to one of the phenyl rings. This is typically the major reaction pathway for aromatic compounds and forms an OH-aromatic adduct. This adduct can then react further with molecular oxygen (O₂), leading to ring-opening and the formation of various smaller, oxygenated products. nih.gov
Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the N-methyl group (-CH₃) or, to a lesser extent, from the amine group (-NH-). nih.gov Abstraction from the methyl group would form a radical species that rapidly reacts with O₂ to form a peroxy radical, initiating a chain of reactions that can lead to the formation of aldehydes and other degradation products. nih.govresearchgate.net
The atmospheric lifetime of amines due to these reactions is generally short, often on the order of hours, indicating that photochemical degradation is a significant removal process. researchgate.net For instance, the atmospheric lifetime of dimethylamine, a simpler secondary amine, is estimated to be around 4.3 hours. researchgate.net While specific kinetic data for this compound is not available, its structure suggests it would be readily degraded in the sunlit atmosphere.
Environmental Partitioning and Mobility (e.g., adsorption to suspended matter, volatilization dynamics)
The partitioning and mobility of this compound in the environment are dictated by its physical and chemical properties. A key indicator is the octanol-water partition coefficient (Log P), which for this compound is calculated to be 3.9 (XLogP3). This value suggests the compound is lipophilic, meaning it has a low affinity for water and a high affinity for fatty tissues and organic matter.
Consequently, if released into an aquatic environment, this compound is expected to adsorb strongly to suspended solids and sediment. nih.gov Its mobility in soil is also predicted to be low. For the related compound diphenylamine (Log P = 3.5), mobility ranges from low in clay soil to moderate in loamy sand, indicating a strong influence of soil organic content on its movement. researchgate.netnih.gov
Volatilization from water or moist soil surfaces is another potential transport pathway. This process is governed by the compound's Henry's Law constant and vapor pressure. For diphenylamine, volatilization is considered an important fate process. nih.gov The tendency of this compound to volatilize will be influenced by environmental conditions such as temperature and soil moisture.
Controlled Degradation Studies (e.g., Forced Degradation under acid/base and oxidative conditions)
Forced degradation studies are used to understand a chemical's stability and identify its likely degradation products under stress conditions. lhasalimited.org These studies typically expose the compound to hydrolysis, oxidation, and photolysis. While specific experimental results for this compound are not widely published, its degradation pathways can be predicted based on its chemical structure.
Hydrolytic Degradation: this compound, like its parent compound diphenylamine, is expected to be stable towards hydrolysis at neutral pH. researchgate.net Under strong acidic or basic conditions, degradation may be accelerated, although aromatic amines are generally resistant to hydrolysis unless other reactive functional groups are present.
Oxidative Degradation: Aromatic amines are susceptible to chemical oxidation. researchgate.net Common laboratory oxidants for these studies include hydrogen peroxide (H₂O₂). The oxidation of this compound could proceed via several routes:
N-dealkylation: The N-methyl group can be oxidatively removed to yield the secondary amine, biphenyl-2-amine.
N-oxidation: The nitrogen atom itself can be oxidized to form an N-oxide. rsc.org
Ring Oxidation: The biphenyl ring system can be hydroxylated, potentially leading to the formation of quinone-imine type structures, which are often colored and can polymerize. mdpi.com
Polymerization: Radical cations can form, leading to dimerization or polymerization. researchgate.net
The table below outlines the typical conditions used in forced degradation studies and the expected chemical transformations for this compound.
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway | Expected Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, elevated temperature | Generally stable, potential for minor degradation at N-C bond under harsh conditions. | Minimal degradation expected. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature | Generally stable. | Minimal degradation expected. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), ambient or elevated temperature | N-demethylation, N-oxidation, ring hydroxylation, polymerization. | Biphenyl-2-amine, this compound-N-oxide, hydroxylated derivatives, dimers. |
This table is based on general principles of forced degradation for aromatic amines and does not represent specific experimental results for this compound. lhasalimited.org
Applications in Advanced Materials and Agrochemistry
Role as Key Synthetic Intermediates for Complex Organic Molecules
N-methylbiphenyl-2-amine and its parent structure, 2-aminobiphenyl (B1664054), are recognized as crucial intermediates in the synthesis of a variety of complex organic molecules. The N-acyl derivatives, in particular, are versatile substrates for palladium-catalyzed C-H activation and annulation reactions, enabling the construction of extended polycyclic aromatic systems.
Research has demonstrated that N-acyl-2-aminobiaryls can react with alkynes to produce multiaryl-substituted phenanthrenes and naphthalenes. researchgate.netdoi.org For example, the palladium-catalyzed reaction of N-acyl-2-aminobiphenyl with diphenylacetylene (B1204595) can yield substituted phenanthrene (B1679779) derivatives. doi.org These reactions proceed through a sophisticated mechanism involving dual C-H bond activation. Further elaborations on these phenanthrene structures have led to the synthesis of unique dual-emissive and fluorescent 4-azapyrenes, which are of interest for applications in organic electronics and materials science. doi.org
A summary of complex molecules synthesized from N-acyl-2-aminobiphenyl derivatives is presented below.
| Starting Material | Reagent | Catalyst System | Product Class | Ref |
| N-acyl-2-aminobiphenyl | Arylacetylenes | Pd(OAc)₂ / Ag₂O | Substituted Phenanthrenes | doi.org |
| N-acyl-2-aminobiphenyl | Diphenylacetylene | Pd(OAc)₂ / Cu(OAc)₂ | Multiaryl-substituted Naphthalenes | researchgate.net |
| Substituted Phenanthrenes | Superacid | - | Fluorescent 4-Azapyrenes | doi.org |
The ability to functionalize both aryl rings through directed C-H activation makes these biphenylamines powerful synthons for creating structurally complex and functionally significant molecules.
Development of Ligands for Stereoselective Catalysis
The biphenyl (B1667301) scaffold, the core of this compound, is a privileged structure in the design of ligands for stereoselective catalysis. While this compound itself is not typically used directly as a primary ligand, its structural motif is foundational to several classes of highly effective ligands and precatalysts used in modern asymmetric synthesis.
One area of development involves the synthesis of bulky vicinal diamines, which are valuable as chiral ligands. beilstein-journals.org For instance, N-benzylidene-[1,1'-biphenyl]-2-amines can undergo photocatalytic reductive coupling to produce symmetrical 1,2-diamines with high stereoselectivity. beilstein-journals.org These bulky diamine products are potential ligands for various stereoselective transformations.
Furthermore, the 2-aminobiphenyl unit is integral to the structure of highly successful palladacycle precatalysts, such as the Buchwald precatalysts (e.g., G2). acs.org These precatalysts, formed from 2-aminobiphenyl and a biaryl phosphine (B1218219) ligand, are exceptionally effective in a wide range of cross-coupling reactions, including C-N bond formation (Buchwald-Hartwig amination). acs.orgacs.org The N-methylated version, derived from N-methyl-2-aminobiphenyl, has also been studied to understand the role of byproducts in the catalytic cycle. acs.org The design of bifunctional biphenyl-2-ylphosphine ligands, which feature a remote basic group like an amine, has also led to the discovery of unprecedented gold-catalyzed reactions. nih.govchinesechemsoc.org These examples underscore the importance of the N-substituted-biphenyl-2-amine framework in creating sophisticated catalytic systems that enable challenging and stereoselective chemical transformations.
Precursors for Active Ingredients in Agrochemistry (e.g., Fungicides)
The biphenylamine structure is a critical component in a major class of modern fungicides: the succinate (B1194679) dehydrogenase inhibitors (SDHIs). These agrochemicals work by inhibiting Complex II in the mitochondrial respiratory chain of fungi, leading to the disruption of the tricarboxylic acid cycle and eventual cell death. wikipedia.orgrevistacultivar.com Several commercially important fungicides are synthesized from substituted 2-aminobiphenyl precursors.
Boscalid , developed by BASF, is a broad-spectrum fungicide used extensively in agriculture. wikipedia.orgrevistacultivar.com Its synthesis involves the acylation of 4'-chloro-[1,1'-biphenyl]-2-amine (B196108) with 2-chloronicotinoyl chloride. The key biphenylamine intermediate is prepared industrially via a palladium-catalyzed Suzuki-Miyaura coupling between 1-chloro-2-nitrobenzene (B146284) and 4-chlorophenylboronic acid, followed by the reduction of the nitro group to an amine. wikipedia.orgnsf.gov
Fluxapyroxad , another leading SDHI fungicide from BASF, also relies on a biphenylamine core. sci-hub.seacs.org The central intermediate for its production is 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine. acs.orgacs.orgresearchgate.netsci-hub.se Efficient, large-scale synthetic routes to this intermediate have been a focus of process chemistry research, with Suzuki-Miyaura coupling being a key transformation. acs.orgacs.org
Bixafen , from Bayer CropScience, is another anilide fungicide that targets succinate dehydrogenase. nih.gov The synthesis of Bixafen is achieved through the formal condensation of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid with the amine group of 3',4'-dichloro-5-fluorobiphenyl-2-amine. nih.govgoogle.com
The table below summarizes these important fungicides and their biphenylamine precursors.
| Fungicide (Brand Name) | Chemical Class | Key Biphenylamine Precursor | Ref |
| Boscalid (Endura®) | SDHI Carboxamide | 4'-Chloro-[1,1'-biphenyl]-2-amine | wikipedia.orgrevistacultivar.comnsf.gov |
| Fluxapyroxad (Xemium®) | SDHI Carboxamide | 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine | sci-hub.seacs.orgacs.org |
| Bixafen (Aviator® Xpro) | SDHI Pyrazole-Carboxamide | 3',4'-Dichloro-5-fluorobiphenyl-2-amine | nih.govgoogle.com |
The prevalence of the biphenylamine moiety in these high-value agrochemicals highlights the industrial significance of this class of compounds, including this compound, as foundational precursors.
Q & A
Q. Thermodynamic Data :
| Property | Value (NIST) | Conditions |
|---|---|---|
| ΔfH°gas | 142.3 ± 2.1 kJ/mol | 298 K |
| Entropy (S°) | 345 J/mol·K | Gas phase |
Advanced: How to resolve contradictions in reported spectral data for this compound derivatives?
Case Study : Discrepancies in ¹³C NMR aromatic shifts (e.g., 128–130 ppm vs. 132–134 ppm) may arise from:
Solvent Effects : DMSO-d₆ vs. CDCl₃ cause diamagnetic shifts (Δδ ~1.5 ppm) .
Conformational Isomerism : Restricted rotation in ortho-substituted biphenyls creates atropisomers, splitting signals .
Q. Resolution Strategy :
- Perform variable-temperature NMR (VT-NMR) to observe coalescence (e.g., 25–80°C).
- Computational modeling (DFT/B3LYP) predicts chemical shifts within ±2 ppm accuracy .
Advanced: What computational methods predict this compound’s reactivity in catalytic systems?
Q. Methodological Framework :
Docking Studies : Use AutoDock Vina to model interactions with Pd catalysts (e.g., Suzuki coupling). The methyl group’s steric bulk reduces binding affinity (ΔG = −5.2 kcal/mol vs. −6.8 for unmethylated analog) .
Reactivity Descriptors :
- HOMO/LUMO gaps (6.3 eV) suggest moderate electrophilicity.
- Fukui indices (f⁻ = 0.12 at N) indicate susceptibility to electrophilic attack .
Experimental Validation : Compare DFT-predicted activation energies (Ea) with kinetic studies (e.g., Arrhenius plots from GC-MS data) .
Advanced: How to design a stability-indicating assay for this compound in complex matrices?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
